![molecular formula C20H24N2O3S B326439 N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B326439.png)
N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide is a chemical compound with the molecular formula C20H24N2O3S and a molecular weight of 372.5 g/mol. This compound is known for its unique structure, which includes a benzylsulfamoyl group attached to a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide typically involves multiple steps, including the formation of the benzylsulfamoyl group and its subsequent attachment to the phenyl ring. The cyclohexanecarboxamide moiety is then introduced through a series of reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzylsulfamoyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Aplicaciones Científicas De Investigación
N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C20H24N2O3S |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N-[4-(benzylsulfamoyl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H24N2O3S/c23-20(17-9-5-2-6-10-17)22-18-11-13-19(14-12-18)26(24,25)21-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,17,21H,2,5-6,9-10,15H2,(H,22,23) |
Clave InChI |
TYPXAMOFUOOCFV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-nitro-N-[(Z)-pyrrol-2-ylidenemethyl]aniline](/img/structure/B326357.png)
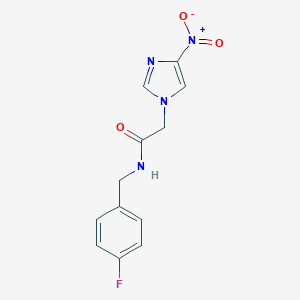
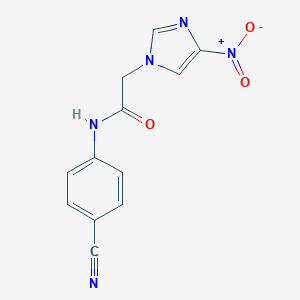
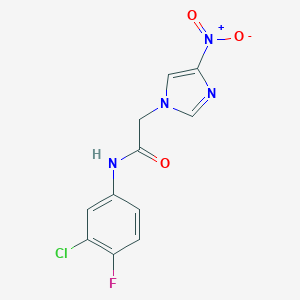
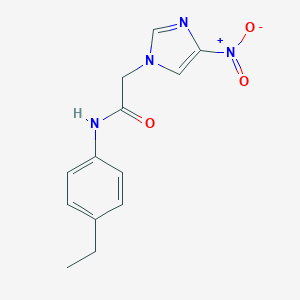
![2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile](/img/structure/B326363.png)
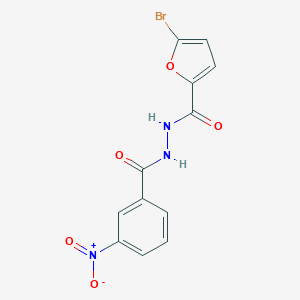
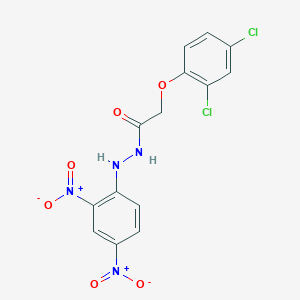
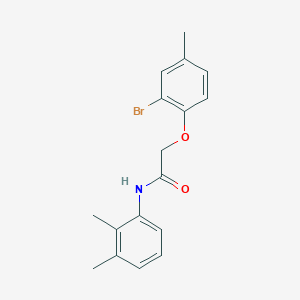
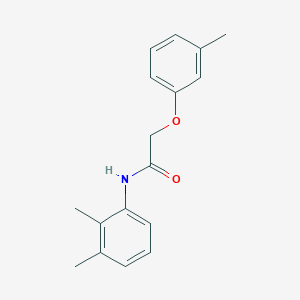
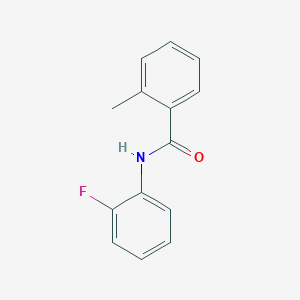
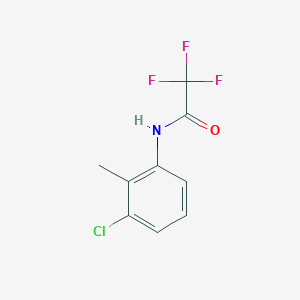
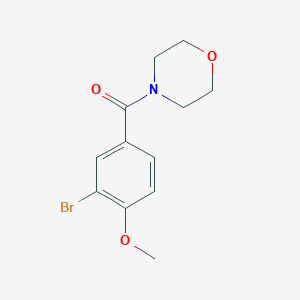
![1-[(2,5-Dimethylphenoxy)acetyl]piperidine](/img/structure/B326378.png)
